2-Ethyl-6-(trifluoromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
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Overview
Description
2-Ethyl-6-(trifluoromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione is a chemical compound known for its unique structure and properties This compound belongs to the benzothiadiazine family, which is characterized by a benzene ring fused with a thiadiazine ring
Preparation Methods
The synthesis of 2-Ethyl-6-(trifluoromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethylbenzothiadiazine with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
2-Ethyl-6-(trifluoromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Ethyl-6-(trifluoromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(trifluoromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
2-Ethyl-6-(trifluoromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione can be compared with other benzothiadiazine derivatives, such as:
2-Methyl-6-(trifluoromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
2-Ethyl-6-(chloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications in research and industry .
Properties
CAS No. |
727-47-9 |
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Molecular Formula |
C10H9F3N2O2S |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
2-ethyl-6-(trifluoromethyl)-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H9F3N2O2S/c1-2-15-6-14-8-5-7(10(11,12)13)3-4-9(8)18(15,16)17/h3-6H,2H2,1H3 |
InChI Key |
OZVFDYMRBFKKAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(S1(=O)=O)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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